molecular formula C13H12N2O4S B2742242 3-Methyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid CAS No. 2248358-67-8

3-Methyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid

Cat. No. B2742242
CAS RN: 2248358-67-8
M. Wt: 292.31
InChI Key: PEHHFVNTSHMKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an organic compound that belongs to the category of thiazole carboxylic acids.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid involves the inhibition of bacterial and fungal cell wall synthesis. It achieves this by binding to the enzymes responsible for cell wall synthesis, thereby preventing the formation of new cell walls.
Biochemical and Physiological Effects:
Studies have shown that 3-Methyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid exhibits low toxicity and is well-tolerated by living organisms. It has also been found to have no significant impact on the biochemical and physiological processes of living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Methyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid is its high potency against a wide range of microorganisms. However, its limitations include its relatively high cost and the difficulty in synthesizing it in large quantities.

Future Directions

There are several potential future directions for the research on 3-Methyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid. These include:
1. The development of new derivatives of the compound with enhanced antimicrobial activity.
2. The investigation of the compound's potential applications in other fields such as agriculture and food preservation.
3. The study of the compound's mechanism of action in greater detail to gain a better understanding of its antimicrobial properties.
4. The exploration of the compound's potential use as a therapeutic agent for the treatment of bacterial and fungal infections.
5. The investigation of the compound's potential toxicity and impact on the environment.

Synthesis Methods

The synthesis of 3-Methyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-Methyl-4-amino-1,2-thiazole-5-carboxylic acid with phenyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with methanol to obtain the desired compound.

Scientific Research Applications

3-Methyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant antimicrobial and antifungal activity, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

3-methyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-8-10(11(12(16)17)20-15-8)14-13(18)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHHFVNTSHMKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid

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